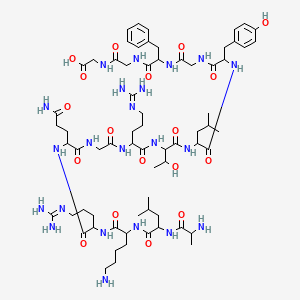
4,4-Difluoro-1-cyclohexanecarboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-1-cyclohexanecarboxylic anhydride is a chemical compound with the molecular formula C14H18F4O3 It is characterized by the presence of two fluorine atoms attached to a cyclohexane ring, which is further connected to a carboxylic anhydride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,4-difluorocyclohexanecarboxylic acid with acetic anhydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluoro-1-cyclohexanecarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the anhydride group to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone, while reduction could produce difluorocyclohexanol .
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-1-cyclohexanecarboxylic anhydride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-1-cyclohexanecarboxylic anhydride involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms enhance its reactivity and influence its interactions with enzymes and other proteins. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
4,4-Difluorocyclohexanecarboxylic acid: This compound is closely related and shares similar chemical properties.
Cyclohexanecarboxylic acid derivatives: These compounds have similar structural features but lack the fluorine atoms, which significantly alter their reactivity and applications.
Uniqueness: 4,4-Difluoro-1-cyclohexanecarboxylic anhydride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H18F4O3 |
|---|---|
Molekulargewicht |
310.28 g/mol |
IUPAC-Name |
(4,4-difluorocyclohexanecarbonyl) 4,4-difluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H18F4O3/c15-13(16)5-1-9(2-6-13)11(19)21-12(20)10-3-7-14(17,18)8-4-10/h9-10H,1-8H2 |
InChI-Schlüssel |
CLEVEZHHCYIWPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)OC(=O)C2CCC(CC2)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate](/img/structure/B13902059.png)

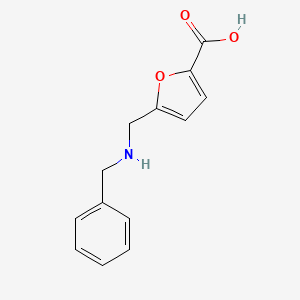
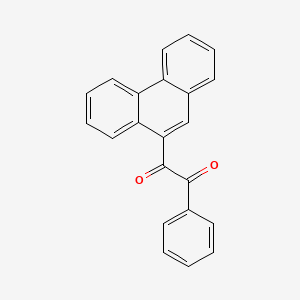
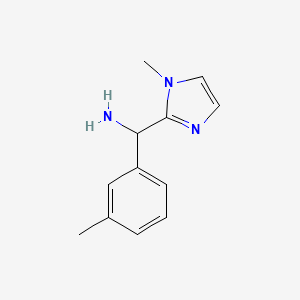
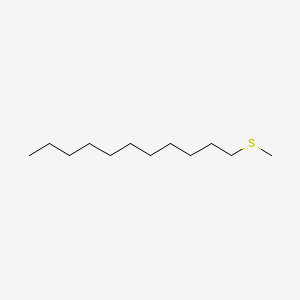
![Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13902091.png)
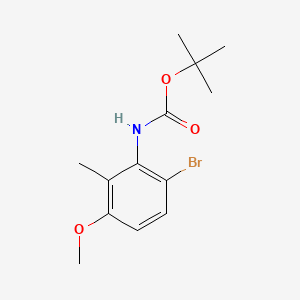
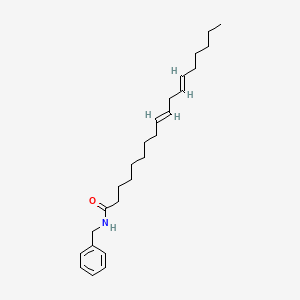

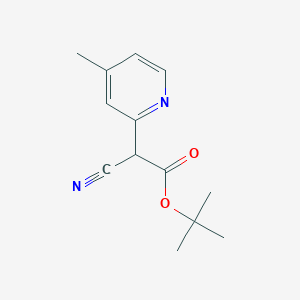
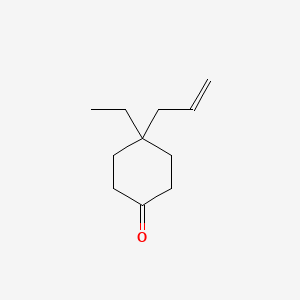
![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
